

# solubility of 8-Bromoquinolin-5-amine in common lab solvents

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## Compound of Interest

Compound Name: 8-Bromoquinolin-5-amine

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An In-depth Technical Guide to the Solubility of **8-Bromoquinolin-5-amine**

## Abstract

**8-Bromoquinolin-5-amine** is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2][3] Despite its importance, a comprehensive public dataset on its solubility in common laboratory solvents is notably absent. This guide provides a framework for understanding and determining the solubility of **8-Bromoquinolin-5-amine**. It begins with a theoretical assessment of its expected solubility based on its molecular structure and physicochemical properties. The core of this document is a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the shake-flask method.[4] Finally, it discusses critical factors influencing solubility and provides a template for systematic data collection, empowering researchers to generate reliable and reproducible solubility data essential for drug development, process chemistry, and formulation science.

## Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] An analysis of the molecular structure of **8-Bromoquinolin-5-amine** allows for an educated prediction of its behavior in various solvent classes.

## Molecular Structure and Physicochemical Properties

**8-Bromoquinolin-5-amine** is a substituted quinoline with three key structural features that dictate its solubility:

- **Quinoline Core:** A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, nonpolar scaffold contributes to hydrophobicity and suggests favorable interactions with aromatic or nonpolar solvents.
- **Amine Group (-NH<sub>2</sub>):** A polar functional group located at the 5-position. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
- **Bromine Atom (-Br):** An electron-withdrawing halogen at the 8-position. It increases the molecular weight and overall lipophilicity of the molecule, which is expected to decrease its solubility in water compared to its non-brominated analog, 5-aminoquinoline.

A summary of its known physicochemical properties is presented below.

Table 1: Physicochemical Properties of **8-Bromoquinolin-5-amine**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	[6]
Molecular Weight	223.07 g/mol	[7]
Melting Point	109-110 °C	[7]
LogP (Predicted)	3.20	[7]

| pKa (Predicted) | The basicity of the quinoline nitrogen and the amino group will influence pH-dependent solubility. | N/A |

The relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP of 3.20 indicates a significant preference for lipophilic environments over aqueous ones.

## Predicted Solubility Profile

Based on the structural analysis, the following qualitative solubility profile is anticipated:

- **High Solubility:** Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar amine group and interact favorably with the aromatic system.<sup>[8]</sup>
- **Moderate to Good Solubility:** Likely in lower-chain alcohols (Methanol, Ethanol) due to their ability to form hydrogen bonds with the amine group. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., in Propanol, Butanol).
- **Moderate Solubility:** Possible in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and aromatic solvents like Toluene, which can interact with the quinoline ring system.
- **Low to Sparingly Soluble:** Expected in nonpolar aliphatic solvents such as Hexane and Heptane, which lack the polarity to interact effectively with the amine group.
- **Very Low Intrinsic Aqueous Solubility:** The molecule's large hydrophobic core and bromine substituent suggest poor solubility in neutral water.<sup>[9]</sup> However, solubility is expected to be highly pH-dependent. In acidic aqueous solutions ( $\text{pH} < \text{pK}_a$ ), the amine group and quinoline nitrogen will become protonated, forming a more soluble salt.<sup>[1][10]</sup>

## Experimental Determination of Equilibrium Solubility

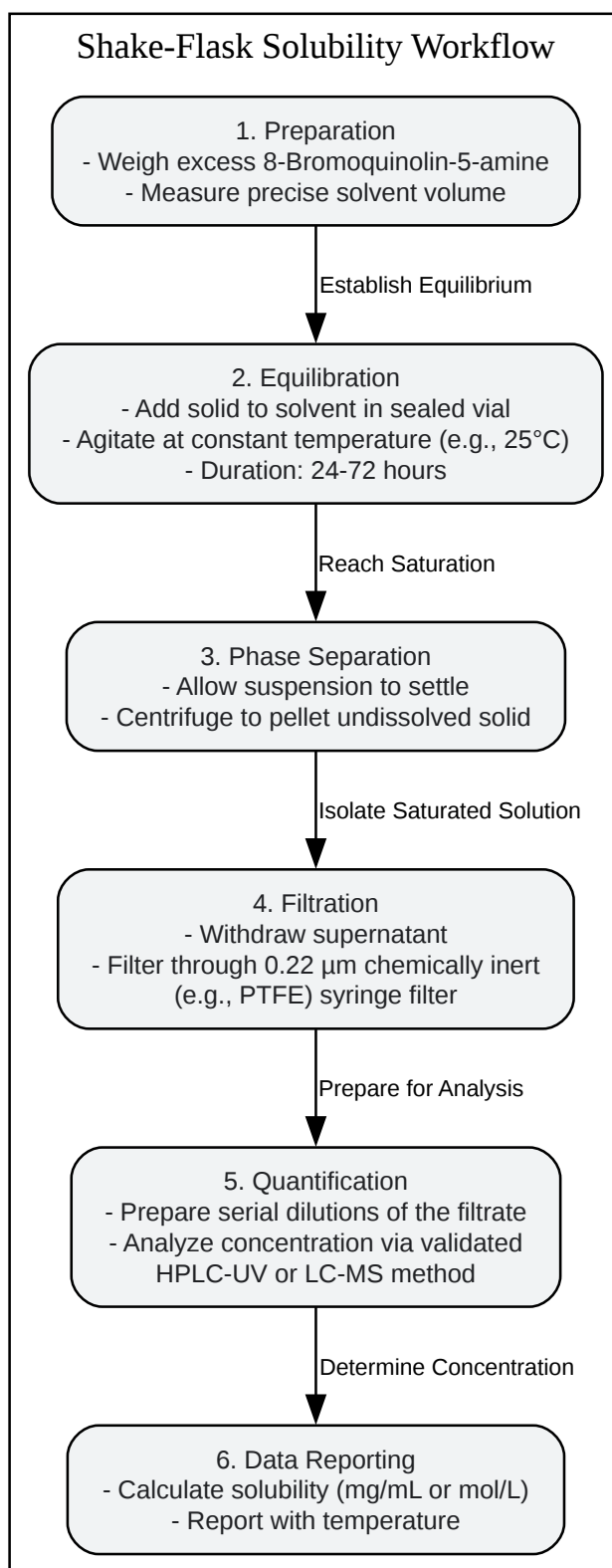
To overcome the lack of published data, a robust and reproducible experimental approach is necessary. The shake-flask method is a widely accepted gold standard for determining the equilibrium solubility of a solid compound in a given solvent.<sup>[4][11]</sup>

### Rationale for the Shake-Flask Method

This method is authoritative because it establishes a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound, we ensure that the solvent is fully saturated at a given temperature. The subsequent analysis of the clear, filtered supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved.<sup>[4]</sup> This is distinct from kinetic solubility, which measures the point of precipitation from a stock solution and can often overestimate thermodynamic solubility.<sup>[12]</sup>

## Experimental Workflow Diagram

The diagram below outlines the logical flow of the shake-flask method for determining solubility.



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Caption: Workflow for equilibrium solubility determination.

## Detailed Step-by-Step Protocol

Materials:

- **8-Bromoquinolin-5-amine** (high purity, >98%)
- Selected solvents (HPLC grade or equivalent)
- Analytical balance
- Glass vials with screw caps
- Temperature-controlled orbital shaker or rotator
- Benchtop centrifuge
- Volumetric flasks and pipettes
- Chemically inert syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

- Preparation:
  - To a series of glass vials, add an excess amount of **8-Bromoquinolin-5-amine** (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.
  - Precisely add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.
- Equilibration:
  - Securely cap the vials to prevent solvent evaporation.

- Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.<sup>[4]</sup>
- Causality: A prolonged agitation period is critical to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium, resulting in a maximally saturated solution.
- Phase Separation:
  - After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes.
  - Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
  - Causality: Centrifugation provides a robust separation of the bulk undissolved solid from the saturated supernatant, which is crucial for preventing solid carryover during the next step.
- Filtration and Sample Preparation:
  - Carefully withdraw a known volume of the clear supernatant using a pipette.
  - Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter (PTFE is recommended) into a clean vial. This step removes any fine, suspended particles.
  - Causality: Using a chemically inert filter is non-negotiable. Filters made from materials that can absorb the solute will lead to an underestimation of its true solubility.<sup>[4]</sup>
  - Prepare an accurate serial dilution of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
- Quantification:

- Analyze the diluted filtrate using a validated HPLC-UV or LC-MS method.
- Generate a standard calibration curve using solutions of **8-Bromoquinolin-5-amine** of known concentrations.
- Determine the concentration of the solute in the filtrate by comparing its analytical response to the calibration curve.
- Data Calculation and Reporting:
  - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
  - Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.

## Data Presentation and Influencing Factors

The data generated from the protocol should be systematically recorded to allow for easy comparison and interpretation.

Table 2: Solubility Data for **8-Bromoquinolin-5-amine** at 25 °C

Solvent Class	Solvent	Qualitative Solubility	Quantitative Solubility (mg/mL)
Polar Protic	Water (pH 7.0)	To be determined	To be determined
	Methanol	To be determined	To be determined
	Ethanol	To be determined	To be determined
Polar Aprotic	DMSO	To be determined	To be determined
	DMF	To be determined	To be determined
	Acetone	To be determined	To be determined
	Acetonitrile	To be determined	To be determined
Nonpolar/Slightly Polar	Dichloromethane	To be determined	To be determined
	Toluene	To be determined	To be determined
	Ethyl Acetate	To be determined	To be determined

| | Hexane | To be determined | To be determined |

## Key Factors Influencing Solubility

- **Temperature:** For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[13] This relationship should be determined if the compound will be used in processes involving temperature changes.
- **pH (for Aqueous Systems):** As a basic compound, the aqueous solubility of **8-Bromoquinolin-5-amine** is expected to increase dramatically in acidic conditions ( $\text{pH} < \text{pKa}$ ) due to the formation of a protonated, more polar species.[1] Researchers must define and control the pH when measuring aqueous solubility.
- **Solvent Purity:** The presence of impurities, including water in organic solvents, can significantly alter the measured solubility. Using high-purity, anhydrous solvents (where applicable) is essential for obtaining accurate data.[10]



- Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being tested.

## Conclusion

While specific solubility data for **8-Bromoquinolin-5-amine** is not readily available in scientific literature, a robust prediction can be made based on its molecular structure. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and limited solubility in nonpolar and neutral aqueous media. This guide provides a comprehensive, step-by-step protocol for the experimental determination of its equilibrium solubility using the shake-flask method, a self-validating and authoritative technique. By following this guide, researchers in drug development and chemical synthesis can generate the critical data needed to advance their work, from designing reaction conditions to developing effective formulations.

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